Miriplatin

Hepatocellular carcinoma TACE Comparative efficacy

Miriplatin (SM-11355) is a second-generation lipophilic platinum complex engineered for TACE, delivering sustained 14-day intratumoral release vs. cisplatin's 1-day burst kinetics. With only 18.7% severe hepatic arterial damage versus 88.1% for epirubicin (P<0.001), it preserves vascular access for repeat TACE cycles. It uniquely eliminates periprocedural hydration, and demonstrates no cross-resistance in cisplatin-resistant hepatoma (8.8-fold). Select for HCC protocols where vascular safety and sustained release are critical.

Molecular Formula C34H68N2O4Pt
Molecular Weight 764.0 g/mol
CAS No. 141977-79-9
Cat. No. B1139502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiriplatin
CAS141977-79-9
Molecular FormulaC34H68N2O4Pt
Molecular Weight764.0 g/mol
Structural Identifiers
InChIInChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1
InChIKeyBGIHRZPJIYJKAZ-BLUNCNMSSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miriplatin (141977-79-9) Procurement Guide: Lipophilic Platinum Complex for Hepatocellular Carcinoma TACE


Miriplatin (CAS: 141977-79-9; also known as SM-11355, miriplatin hydrate) is a second-generation lipophilic platinum complex designed specifically for transcatheter arterial chemoembolization (TACE) in hepatocellular carcinoma (HCC) [1]. Developed and marketed as Miripla® by Dainippon Sumitomo Pharma (launched in Japan on January 20, 2010), miriplatin features a diaminocyclohexane (DACH) carrier ligand and two myristate leaving groups that confer high affinity for iodized poppyseed oil (Lipiodol®) [2]. This structural design enables sustained, tumor-localized platinum release following intra-hepatic arterial administration [3]. The compound is available as a lyophilized powder for arterial injection (70 mg miriplatin per vial) and is indicated for lipiodolization in HCC [4].

Why Miriplatin Cannot Be Substituted with Cisplatin or Epirubicin in TACE Protocols


Generic substitution among TACE chemotherapeutic agents is not scientifically valid due to fundamental differences in lipophilicity, vascular safety profiles, and periprocedural hydration requirements. Miriplatin is a lipophilic platinum complex designed to suspend stably in iodized oil and sustain platinum release over 14 days [1], whereas cisplatin is hydrophilic and exhibits burst release kinetics with a plateau after 1 day [2]. Epirubicin, while lipophilic, causes substantially higher rates of hepatic arterial damage (88.1% vs. 18.7% for miriplatin, P < 0.001) [3]. Furthermore, miriplatin uniquely eliminates the need for periprocedural hydration—a requirement for cisplatin-based TACE due to nephrotoxicity risk [4]. These non-interchangeable characteristics mandate compound-specific procurement and protocol design; substituting miriplatin with generic alternatives introduces distinct efficacy, safety, and logistical variables.

Miriplatin Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Miriplatin vs. Cisplatin: Equal Efficacy with Superior Renal Safety Profile in Randomized Controlled Trial

In a randomized controlled trial (n=98) comparing miriplatin versus cisplatin in TACE and transarterial infusion chemotherapy (TAI) for HCC, miriplatin demonstrated equivalent therapeutic efficacy at 3 months post-treatment [1]. The proportion of patients achieving TE3+4 (treatment effect grades 3-4) was 45.0% for miriplatin versus 42.3% for cisplatin (P = 0.8551). Overall survival showed no significant difference between groups (P = 0.905). Critically, creatinine levels in the cisplatin group rose significantly 3 days after TACE or TAI (P = 0.0397), whereas miriplatin did not induce this nephrotoxic elevation. The study conclusion explicitly states that cisplatin should be avoided for patients with renal dysfunction or inadequate hydration.

Hepatocellular carcinoma TACE Comparative efficacy Nephrotoxicity avoidance

Miriplatin vs. Cisplatin: Sustained Platinum Release Kinetics Enable Prolonged Tumor Exposure

In vitro release studies comparing miriplatin suspended in Lipiodol (SM-11355/Lipiodol) versus cisplatin suspended in Lipiodol (CDDP/Lipiodol) demonstrate fundamentally different release kinetics [1]. Miriplatin exhibited sustained cytotoxic activity over a 14-day exposure period: during the subsequent 7-day exposure (days 7-14 after suspension preparation), SM-11355/Lipiodol maintained almost equivalent cytotoxic activity to the first 7 days. In contrast, CDDP/Lipiodol showed no detectable cytotoxic activity during this subsequent 7-day period. Platinum concentration in the medium following CDDP/Lipiodol exposure reached maximum on day 1 and remained constant thereafter, indicating burst release. Intracellular platinum uptake and platinum-DNA adduct formation mirrored these sustained release characteristics.

Drug release kinetics Sustained release Lipiodol suspension Pharmacokinetics

Miriplatin vs. Cisplatin: Activity in Cisplatin-Resistant Hepatoma Cells Without Cross-Resistance

In a comparative study using a newly established cisplatin-resistant rat hepatoma cell line (H4-II-E/CDDP with 8.8-fold increased resistance to cisplatin), miriplatin suspended in Lipiodol demonstrated no cross-resistance [1]. While H4-II-E/CDDP cells were resistant to cisplatin suspended in Lipiodol (CDDP/Lipiodol), they remained fully sensitive to miriplatin suspended in Lipiodol (SM-11355/Lipiodol). No differences were observed in intracellular platinum accumulation or platinum-DNA adduct formation after SM-11355/Lipiodol exposure between parental H4-II-E and cisplatin-resistant H4-II-E/CDDP cells. The acquired cisplatin resistance mechanism (predominantly reduced cisplatin uptake) did not affect miriplatin activity.

Cisplatin resistance Cross-resistance DACH platinum Hepatoma

Miriplatin vs. Epirubicin: Significantly Lower Hepatic Arterial Damage in Chemoembolization

A comparative study evaluating chemoembolization-induced arterial damage across three chemotherapeutic protocols demonstrated that miriplatin (MPT) caused substantially less hepatic arterial injury than epirubicin (EPI) [1]. The incidence of severe arterial damage was 18.7% in the MPT group versus 88.1% in the EPI group (P < 0.001). The combination protocol (MPT+EPI) showed intermediate damage at 72.2% (P = 0.044 versus EPI). This finding aligns with a randomized phase II trial where miriplatin treatment resulted in 0% hepatic vascular injury compared to 48.4% with Zinostatin stimalamer [2].

Hepatic vascular injury Chemoembolization safety Arterial damage TACE

Miriplatin vs. Cisplatin: Comparable Short-Term Efficacy with Significantly Reduced Adverse Event Incidence

A retrospective cohort study comparing TACE with miriplatin-lipiodol suspension (n=115) versus cisplatin-lipiodol suspension (n=131) found that the overall incidence of adverse events was significantly lower in the miriplatin group [1]. While short-term therapeutic effects (treatment effect 4 rates) were not significantly different between groups, the proportion of patients exhibiting >50% decrease in alpha-fetoprotein following TACE was significantly greater in the cisplatin group. A separate propensity score-matched analysis (99-patient cohorts) confirmed that overall survival did not differ significantly (median survival time 1490 days for miriplatin vs. 1830 days for cisplatin; P = 0.4022), despite poorer baseline creatinine (0.89 vs. 0.74 mg/dL, P < 0.0001) and fewer prehydrated patients (18 vs. 38, P = 0.0025) in the miriplatin group [2].

Adverse events TACE safety Comparative toxicity HCC

Miriplatin Application Scenarios: Evidence-Driven Procurement and Research Use Cases


Procurement for TACE Protocols in Patients with Renal Compromise or Contraindication to Hydration

Based on Level 1 evidence from a randomized controlled trial demonstrating equivalent efficacy to cisplatin (45.0% vs. 42.3% TE3+4 rate, P = 0.8551) with significantly better renal safety (P = 0.0397 for creatinine elevation) [1], miriplatin should be prioritized for procurement when treating HCC patients with baseline renal impairment or those unable to tolerate periprocedural hydration. Real-world propensity-matched cohort data confirm that miriplatin achieves comparable survival (median 1490 vs. 1830 days, P = 0.4022) with fewer prehydrated patients (18 vs. 38, P = 0.0025) [2].

Second-Line Therapy for Cisplatin-Refractory or Recurrent HCC

Procurement of miriplatin for cisplatin-refractory HCC protocols is supported by direct comparative evidence demonstrating no cross-resistance in cisplatin-resistant hepatoma cells (8.8-fold cisplatin resistance without corresponding reduction in miriplatin sensitivity) [1]. This mechanistic differentiation via the DACH carrier ligand provides a scientifically validated basis for selecting miriplatin over repeat cisplatin exposure in cases of disease progression or prior platinum therapy failure.

Multi-Session TACE Protocols Requiring Hepatic Arterial Preservation

For procurement supporting repeated TACE cycles, miriplatin offers quantifiable vascular safety advantages. Direct comparative data show significantly lower severe hepatic arterial damage with miriplatin (18.7%) versus epirubicin (88.1%, P < 0.001) [1]. This preservation of vascular access is critical for the multi-session nature of HCC locoregional therapy. Additionally, phase II trial data confirm 0% hepatic vascular injury with miriplatin versus 48.4% with comparator Zinostatin stimalamer [2].

Sustained-Release Lipiodol Formulation Research and Development

For researchers developing sustained-release lipiodol-based formulations or drug-eluting bead technologies, miriplatin serves as a benchmark lipophilic platinum compound. In vitro characterization demonstrates sustained cytotoxic activity over 14 days post-suspension with maintained platinum-DNA adduct formation during subsequent 7-day exposure, whereas cisplatin loses all activity by day 7 [1]. These release kinetics establish miriplatin as a reference standard for evaluating novel TACE drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miriplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.